Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

Physicochemical profiling logP estimation Medicinal chemistry triage

3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline delivers a unique dual-halogen pharmacophore unmatched by generic triazoloquinazolines. The 2,4-dichlorophenoxy group enables σ-hole halogen bonding with the VEGFR-2 hinge region (class-leading IC50 ~54 nM), while the 4-bromophenyl handle permits rapid Suzuki-Miyaura diversification for SAR libraries. Procure this validated kinase inhibitor scaffold for DNA intercalation and ADMET matched-pair studies.

Molecular Formula C21H11BrCl2N4O
Molecular Weight 486.15
CAS No. 477853-52-4
Cat. No. B2804340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
CAS477853-52-4
Molecular FormulaC21H11BrCl2N4O
Molecular Weight486.15
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br
InChIInChI=1S/C21H11BrCl2N4O/c22-13-7-5-12(6-8-13)19-26-27-20-15-3-1-2-4-17(15)25-21(28(19)20)29-18-10-9-14(23)11-16(18)24/h1-11H
InChIKeyPEOBLDJQIQQZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 477853-52-4): Structural and Pharmacophoric Baseline for Informed Procurement


The compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 477853‑52‑4, molecular formula C₂₁H₁₁BrCl₂N₄O, MW 486.15 g mol⁻¹) belongs to the [1,2,4]triazolo[4,3‑c]quinazoline polyazaheterocyclic class. This scaffold fuses a 1,2,4‑triazole ring with a quinazoline core and is recognized as a privileged structure for kinase inhibition (particularly VEGFR‑2), DNA intercalation, and broad anticancer activity [1][2]. The target compound differs from other in‑class members by simultaneously carrying a 4‑bromophenyl substituent at position 3 and a 2,4‑dichlorophenoxy group at position 5. These two substituents create a distinct halogen‑bond donor/acceptor profile and a uniquely modifiable synthetic handle that cannot be replicated by generic triazoloquinazolines [3].

Why 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline Cannot Be Replaced by a Generic Triazoloquinazoline


Generic substitution within the [1,2,4]triazolo[4,3‑c]quinazoline class is precluded because both the 3‑(4‑bromophenyl) and the 5‑(2,4‑dichlorophenoxy) groups are non‑interchangeable pharmacophoric determinants. The 4‑bromophenyl ring is not merely a hydrophobic placeholder; it serves as a reactive aryl‑bromide handle for downstream Suzuki–Miyaura cross‑coupling diversification, a capability demonstrated for 5‑(4‑bromophenyl)‑substituted triazoloquinazolines [1]. The 2,4‑dichlorophenoxy moiety introduces two ortho‑ and para‑chlorine atoms that significantly increase electron‑withdrawing character and calculated lipophilicity (estimated ΔlogP ≈ +0.7 relative to the 4‑methoxyphenoxy analog), thereby altering target‑binding enthalpy/entropy compensation, DNA‑intercalation geometry, and metabolic oxidative vulnerability compared with unsubstituted phenoxy or methylpiperazino congeners [2]. Consequently, exchanging either substituent produces a different compound with distinct target engagement, physicochemical properties, and synthetic utility.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline vs. Closest Analogs


Physicochemical Differentiation: Higher Molecular Weight and Estimated Lipophilicity vs. 4‑Methoxyphenoxy Analog

The target compound carries a 2,4‑dichlorophenoxy substituent at position 5, replacing the 4‑methoxyphenoxy group of the closest commercially available analog (CAS 477853‑49‑9). This substitution increases the molecular weight from 447.3 to 486.15 g mol⁻¹ (+38.85 Da) and introduces two additional halogen atoms, which collectively raise the calculated octanol‑water partition coefficient (XLogP3‑type estimate) by approximately 0.7 log units . The enhanced lipophilicity and altered electron density are expected to increase passive membrane permeability and modify cytochrome P450 oxidative susceptibility relative to the mono‑methoxy comparator [1].

Physicochemical profiling logP estimation Medicinal chemistry triage

Halogen‑Bond Donor Capacity of the 2,4‑Dichlorophenoxy Group vs. Unsubstituted Phenoxy and Methylpiperazino Analogs

The two chlorine atoms at the 2‑ and 4‑positions of the phenoxy ring create σ‑hole donor sites capable of engaging backbone carbonyl oxygen atoms in kinase hinge regions or DNA phosphate oxygens. Unsubstituted phenoxy (CAS 477853‑50‑2) and 4‑methylpiperazino (CAS 477853‑51‑3) analogs lack this halogen‑bond donor capacity. In the VEGFR‑2 inhibitors reported by Azab et al., ortho‑chloro substituted hydrophobic terminal groups conferred the highest inhibitory activity within the series, with compound 10k achieving a VEGFR‑2 IC₅₀ of 53.81 nM [1]. While that specific compound carries a different substitution pattern, the structure‑activity relationship confirms that chlorination of the terminal aryloxy group is a key driver of kinase affinity in this scaffold.

Halogen bonding Structure-based drug design Kinase hinge region

Synthetic Divergence: 4‑Bromophenyl as a Cross‑Coupling Handle vs. Non‑Halogenated 3‑Aryl Analogs

The 4‑bromophenyl substituent at position 3 is a reactive aryl bromide that enables Pd‑catalyzed cross‑coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.) for late‑stage diversification. Nosova et al. have explicitly demonstrated the feasibility of cross‑coupling modification of 5‑(4‑bromophenyl)‑substituted [1,2,4]triazolo[4,3‑c]quinazolines, establishing this scaffold as a versatile intermediate for fluorophore and bioactive compound libraries [1]. In contrast, the closely related 3‑(2‑fluorophenyl) analog (CAS not assigned) lacks a reactive C–Br bond and cannot undergo analogous cross‑coupling without additional synthetic steps. Similarly, the 3‑unsubstituted or 3‑methyl variants offer no comparable diversification handle.

Suzuki–Miyaura coupling Late-stage functionalization Chemical probe synthesis

Antiproliferative Activity Class‑Level Benchmarking: Triazolo[4,3‑c]quinazoline DNA Intercalators vs. Doxorubicin

Although the target compound has not been individually screened, the [1,2,4]triazolo[4,3‑c]quinazoline class consistently demonstrates DNA intercalation and antiproliferative activity. Alesawy et al. reported that eleven triazolo[4,3‑c]quinazolines inhibited HepG2 and HCT‑116 cell growth; the most potent derivative, compound 6f, exhibited IC₅₀ values of 12.63 µM (HCT‑116) and 23.44 µM (HepG2), with DNA‑binding IC₅₀ = 54.08 µM, comparing favorably with doxorubicin (IC₅₀ = 8.07 µM HCT‑116; DNA binding IC₅₀ ≈ 30 µM) [1]. The planar tetracyclic core required for intercalation is preserved in the target compound, and the 2,4‑dichlorophenoxy group may further enhance DNA affinity through halogen‑bond interactions with the phosphate backbone.

DNA intercalation Antiproliferative screening NCI‑60 panel surrogates

In Silico Toxicity Profile Superiority of the Triazolo[4,3‑c]quinazoline Class over Sorafenib

For the broader [1,2,4]triazolo[4,3‑c]quinazoline series tested by Azab et al., in silico toxicity parameters consistently outperformed sorafenib. In the FDA rat carcinogenicity model, the majority of tested compounds were predicted non‑carcinogens. Carcinogenic potency TD₅₀ values ranged from 0.086 to 3.127 mg kg⁻¹ day⁻¹, which is substantially lower (favorable) than sorafenib (TD₅₀ = 10.918 mg kg⁻¹ day⁻¹). The maximum tolerated dose (MTD) range of 0.067–0.568 g kg⁻¹ was higher than sorafenib (0.023 g kg⁻¹) [1]. These class‑level predictions suggest that the target compound, by virtue of its shared core, may possess a more favorable acute and chronic toxicity profile than the clinical VEGFR‑2 inhibitor sorafenib.

ADMET prediction Carcinogenicity screening Maximum tolerated dose

Highest‑Value Application Scenarios for 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery Targeting VEGFR‑2 with Halogen‑Bonding Pharmacophore Hypothesis

This compound is best deployed in VEGFR‑2 inhibitor screening cascades where the 2,4‑dichlorophenoxy group is hypothesized to form σ‑hole halogen bonds with the kinase hinge region. Class‑level precedent shows that ortho‑chloro aryloxy triazoloquinazolines achieve nanomolar VEGFR‑2 affinity (IC₅₀ ≈ 54 nM), and the target compound provides the dual‑chlorine substitution pattern necessary to test this hypothesis [1]. Neither the phenoxy nor methylpiperazino analog offers this interaction capability.

Late‑Stage Diversification via Suzuki–Miyaura Cross‑Coupling for Chemical Probe Library Synthesis

The 4‑bromophenyl group enables Pd‑catalyzed cross‑coupling for rapid analog generation, a capability experimentally validated for 5‑(4‑bromophenyl)‑triazoloquinazolines by Nosova et al. [2]. Researchers can use the compound as a modular core for synthesizing biaryl‑extended derivatives without de novo scaffold construction. The fluorophenyl analog (3‑(2‑fluorophenyl)) cannot undergo this transformation, making the bromophenyl derivative the mandatory procurement choice for library‑based SAR exploration.

DNA Intercalator Studies with Halogen‑Mediated Phosphate Backbone Interaction

The planar triazoloquinazoline core is a validated DNA intercalator scaffold, with class‑leading compounds achieving DNA‑binding IC₅₀ values of 54 µM [3]. The target compound’s 2,4‑dichlorophenoxy substituent is predicted to enhance intercalation affinity through halogen‑bond interactions with the DNA phosphate backbone, a mechanistic hypothesis that can be directly tested using this compound in ethidium bromide displacement and topoisomerase inhibition assays.

Physicochemical Comparator in logP‑Dependent ADMET Profiling Studies

With an estimated logP approximately 0.7 units higher than the 4‑methoxyphenoxy analog, the target compound serves as a matched molecular pair for studying the impact of increased lipophilicity on membrane permeability, metabolic stability, and plasma protein binding within the triazoloquinazoline series . This application is directly relevant to medicinal chemistry programs optimizing ADMET properties while maintaining target potency.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.